![molecular formula C21H22ClN3O4S B2884666 (4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)(3,4,5-三甲氧苯基)甲苯酮 CAS No. 897471-05-5](/img/structure/B2884666.png)

(4-(6-氯苯并[d]噻唑-2-基)哌嗪-1-基)(3,4,5-三甲氧苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

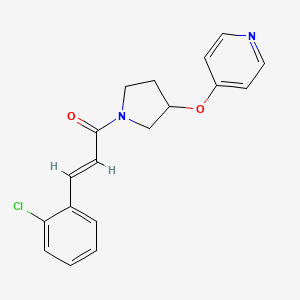

The compound contains several functional groups including a piperazine ring, a benzo[d]thiazole ring, and a methanone group. Piperazine rings are often found in pharmaceuticals and are known for their wide range of biological activities . Benzo[d]thiazole is a heterocyclic compound that is also common in various drugs . The methanone group is a carbonyl group attached to a methyl group, which could potentially be involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction , IR spectroscopy, NMR spectroscopy, and mass spectrometry are often used to analyze the molecular structure of compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring could potentially undergo reactions at its nitrogen atoms, and the carbonyl group in the methanone could be involved in various types of reactions such as nucleophilic addition or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用

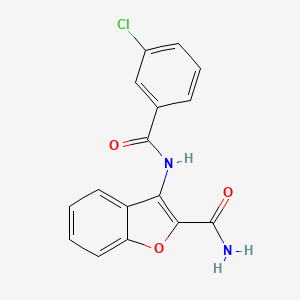

Anti-inflammatory and Analgesic Agent

This compound has been studied for its potential use as an anti-inflammatory and analgesic agent . The benzothiazole moiety, which is part of the compound’s structure, is known to exhibit anti-inflammatory properties by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain . The compound’s ability to modulate COX-2 activity could make it a valuable candidate for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.

COX Inhibition

The compound has shown promise in selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This is significant because selective COX-2 inhibitors can provide anti-inflammatory benefits while minimizing the risk of gastrointestinal complications associated with traditional NSAIDs . The compound’s efficacy in COX inhibition could lead to the development of safer anti-inflammatory medications.

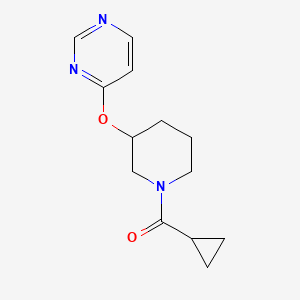

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated with population density. This compound has been identified as a potential quorum-sensing inhibitor, which could be useful in disrupting bacterial communication and combating bacterial infections . By inhibiting quorum sensing, the compound could prevent the formation of biofilms and reduce the virulence of pathogenic bacteria.

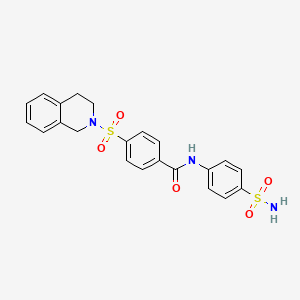

作用机制

Target of Action

Compounds with similar structures, such as arylpiperazine ligands, have been shown to bind to α1-ars, serotoninergic 5-ht1a, and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, pain perception, and cardiovascular function.

Mode of Action

It’s worth noting that many non-steroidal anti-inflammatory drugs (nsaids) exert their effects through the inhibition of cyclooxygenase (cox) enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which mediate inflammation and pain .

Biochemical Pathways

The compound may affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Pharmacokinetics

The compound’s solubility in water, alcohol, and ether may influence its bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been shown to have anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of COX enzymes and the subsequent decrease in prostaglandin production .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility may be affected by the pH of the environment, which in turn can influence its absorption and distribution within the body .

未来方向

属性

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O4S/c1-27-16-10-13(11-17(28-2)19(16)29-3)20(26)24-6-8-25(9-7-24)21-23-15-5-4-14(22)12-18(15)30-21/h4-5,10-12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHVHLWAGXRHFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)

![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)

![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)

![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)

![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)

![6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2884606.png)